Ethyl 3-chloro-5-fluoropicolinate
Description
Significance of Pyridine-Based Chemical Scaffolds in Organic Synthesis
Pyridine (B92270) and its derivatives are fundamental building blocks in organic synthesis, prized for their utility in creating a wide array of valuable molecules. nih.govrsc.orgnih.gov The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is an isostere of benzene (B151609) and serves as a precursor for pharmaceuticals and agrochemicals. nih.gov Its unique electronic properties and the ability to be readily functionalized make it a versatile scaffold in drug design and the development of functional materials. nih.gov The nitrogen atom in the pyridine ring can act as a base, nucleophile, and a ligand for metal catalysts, further expanding its synthetic utility. youtube.com
The presence of the pyridine scaffold can influence a molecule's physical and chemical properties, such as solubility, and can play a significant role in its biological activity. nih.gov This has led to the incorporation of the pyridine motif into a vast number of compounds with diverse applications.
Overview of Halogenated Pyridines as Synthetic Intermediates
The introduction of halogen atoms onto the pyridine ring dramatically enhances its value as a synthetic intermediate. chemrxiv.orgnih.govnsf.govnih.gov Halogenated pyridines are crucial for the development of new drugs and agrochemicals because the carbon-halogen bond serves as a versatile handle for a multitude of subsequent chemical transformations. chemrxiv.orgnsf.govnih.gov These transformations, often catalyzed by transition metals, allow for the construction of complex molecular architectures.
The position of the halogen atom on the pyridine ring is critical and dictates the types of reactions that can be performed. nih.gov The synthesis of specific halopyridine isomers can be challenging due to the inherent reactivity of the pyridine ring. nih.govnsf.gov For instance, direct electrophilic halogenation of pyridine is often difficult and may require harsh conditions. nih.gov Consequently, significant research has been dedicated to developing selective and efficient methods for the halogenation of pyridines. chemrxiv.orgnih.govnsf.govthieme-connect.com
Specific Context of Ethyl 3-chloro-5-fluoropicolinate within Picolinate (B1231196) Chemistry
Picolinate esters are a subclass of pyridine derivatives characterized by an ester functional group at the 2-position of the pyridine ring. The presence of both the ester and the ring nitrogen influences the reactivity of the molecule. Halogenated picolinate esters, such as this compound, are particularly valuable intermediates.
The specific arrangement of a chloro group at the 3-position and a fluoro group at the 5-position of the ethyl picolinate framework provides multiple reactive sites. This allows for selective modifications, making these compounds attractive starting materials for the synthesis of more complex and highly functionalized target molecules in various research and development sectors. The study of nucleophilic substitution reactions on such systems, for instance, is an active area of investigation. researchgate.net
Chemical and Physical Properties of this compound
While detailed experimental data for this compound is not extensively available in the public domain, some of its key properties can be inferred from related compounds and supplier information.
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClFNO₂ | |
| Synonyms | Ethyl 3-chloro-5-fluoropyridine-2-carboxylate | |
| Related Compounds | 3-Chloro-5-fluoropicolinic acid, 5-Chloro-3-fluoropicolinic acid, Ethyl 5-chloro-3-fluoropicolinate, Ethyl 3-chloro-5-(trifluoromethyl)picolinate | bldpharm.combldpharm.comguidechem.comcymitquimica.com |
Synthesis and Reactivity
The synthesis of polysubstituted pyridines like this compound often involves multi-step sequences. While a specific, detailed synthesis for this exact molecule is not readily found in the provided search results, general strategies for the synthesis of related halogenated picolinates can be considered. These methods often start from more readily available pyridine precursors and involve sequential halogenation and esterification steps.
The reactivity of this compound is dictated by the interplay of its functional groups. The chlorine and fluorine atoms on the pyridine ring are potential sites for nucleophilic aromatic substitution reactions. The ester group can undergo hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols. The pyridine nitrogen can be protonated or alkylated. The specific reaction conditions will determine which of these transformations is favored.
Spectroscopic Data
Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry are crucial for the unambiguous identification and characterization of organic compounds. While a complete set of spectra for this compound is not available in the provided search results, some information can be gleaned from patents and supplier data for related structures. For example, the ¹H NMR spectrum of ethyl 5-chloro-3-(ethylthio)picolinate shows a triplet for the methyl protons and a quartet for the methylene (B1212753) protons of the ethyl ester group. google.com Similar patterns would be expected for this compound, with additional complexity in the aromatic region due to coupling with the fluorine atom.
Applications in Research
Halogenated picolinate esters are important building blocks in the synthesis of complex organic molecules. The distinct reactivity of the different halogen substituents allows for selective, stepwise functionalization. For instance, one halogen can be displaced via a nucleophilic substitution reaction, while the other remains intact for a subsequent cross-coupling reaction. This regioselectivity is highly valuable in the construction of pharmaceutical and agrochemical targets.
For example, related dichloropicolinate esters are used in thiolation reactions to produce intermediates for further synthesis. google.com It is plausible that this compound could be utilized in similar synthetic strategies, with the fluorine and chlorine atoms offering differential reactivity for sequential transformations.
Structure
3D Structure
Properties
Molecular Formula |
C8H7ClFNO2 |
|---|---|
Molecular Weight |
203.60 g/mol |
IUPAC Name |
ethyl 3-chloro-5-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C8H7ClFNO2/c1-2-13-8(12)7-6(9)3-5(10)4-11-7/h3-4H,2H2,1H3 |
InChI Key |
HIERLPLRMXJAEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)F)Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of Ethyl 3 Chloro 5 Fluoropicolinate
Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring in Ethyl 3-chloro-5-fluoropicolinate is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the nitrogen atom and the halogen substituents. The positions ortho and para to the nitrogen are particularly susceptible to nucleophilic attack.
Reactivity at Halogenated Positions (Chloro and Fluoro)
In nucleophilic aromatic substitution reactions on dihalopyridines, the relative reactivity of the halogens is a crucial factor. Generally, the ease of displacement of a halide as a leaving group follows the order I > Br > Cl > F for reactions where the cleavage of the carbon-halogen bond is the rate-determining step. However, in many SNAr reactions, the initial attack of the nucleophile is the rate-limiting step. In such cases, the highly electronegative fluorine atom can activate the carbon it is attached to, making it more electrophilic and thus more susceptible to nucleophilic attack.
For this compound, the scenario is complex. The fluorine at the 5-position and the chlorine at the 3-position are both on the electron-deficient pyridine ring. The relative reactivity of these two halogens towards a given nucleophile will depend on a combination of factors including the nature of the nucleophile, the reaction conditions, and the electronic effects within the molecule. For instance, with certain nucleophiles, the more electronegative fluorine atom can be preferentially displaced due to its stronger activating effect on the C5 position. Conversely, with other nucleophiles or under different conditions, the better leaving group ability of chloride might dominate, leading to substitution at the C3 position.
Analysis of Electronic and Steric Effects on Substitution Patterns
The fluorine atom at C5 and the chlorine atom at C3 exert strong inductive electron-withdrawing effects, which enhance the electrophilicity of the carbon atoms they are attached to. The ester group at the 2-position further deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the 4- and 6-positions.
Steric hindrance can also play a role in directing the incoming nucleophile. libretexts.org The ethyl ester group at the 2-position can sterically hinder the approach of a bulky nucleophile to the adjacent 3-position (occupied by chlorine). This might favor nucleophilic attack at the less hindered 5-position (occupied by fluorine).
Transformations Involving the Ester Functional Group
The ester group at the 2-position of this compound is a versatile handle for further chemical modifications.
Ester Hydrolysis and Solvolysis Pathways
Ester hydrolysis, the cleavage of the ester bond to form a carboxylic acid and an alcohol, can be achieved under either acidic or basic conditions. chemguide.co.uklibretexts.org
Under acidic conditions, the reaction is typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.org The reaction is reversible, and the equilibrium can be shifted towards the products by using a large excess of water. libretexts.orgchemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water, proton transfer, and elimination of ethanol (B145695).
Basic hydrolysis, also known as saponification, is an irreversible process that goes to completion. libretexts.orgucalgary.ca It is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). chemguide.co.uk The reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to give the carboxylate salt and ethanol. ucalgary.ca The resulting carboxylate can be protonated in a subsequent acidic workup to yield the corresponding carboxylic acid, 3-chloro-5-fluoropicolinic acid. acs.org
Divalent metal ions have also been shown to catalyze the hydrolysis of picolinate (B1231196) esters. chemrxiv.org
Reduction Reactions of the Ester Moiety
The ester group of this compound can be reduced to the corresponding primary alcohol, (3-chloro-5-fluoropyridin-2-yl)methanol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester.
Alternatively, catalytic hydrogenation can be employed. However, care must be taken to avoid the reduction of the pyridine ring or the cleavage of the carbon-halogen bonds. Selective reduction methods, such as ZrH-catalyzed semi-reduction, can potentially convert the ester to an aldehyde or an amine in the presence of an amine trap. nih.gov The choice of reducing agent and reaction conditions is crucial to achieve the desired transformation without affecting other functional groups in the molecule.
C-H Functionalization Methodologies
Direct C-H functionalization has emerged as a powerful tool in organic synthesis for the construction of complex molecules by avoiding the need for pre-functionalized starting materials. ucalgary.caCurrent time information in Chatham County, US. For a molecule like this compound, the remaining C-H bonds on the pyridine ring (at the 4- and 6-positions) are potential sites for such transformations.
Given the electron-poor nature of the pyridine ring, these C-H bonds are generally less reactive towards electrophilic substitution. However, various transition-metal-catalyzed C-H activation/functionalization reactions have been developed for pyridines. These methods often involve the use of directing groups to achieve regioselectivity. The nitrogen atom of the pyridine ring itself can act as a directing group in some cases.
Methodologies such as photoredox catalysis can be employed for site-selective C-H acylation of pyridinium (B92312) derivatives. Additionally, strategies involving the in-situ generation of N-methylpyridinium salts have been shown to facilitate Pd-catalyzed diarylation at the 2- and 6-positions of pyridines. chemguide.co.uk While direct C-H functionalization of this compound is not extensively reported, the existing methodologies for other substituted pyridines suggest that C-H functionalization at the 4- and/or 6-positions could be achievable under specific catalytic conditions.
Directed C-H Functionalization Strategies (e.g., Picolinate-Directed Amination)
The picolinate moiety in this compound can act as a directing group, facilitating the functionalization of otherwise unreactive C-H bonds on the pyridine ring or on an adjacent substrate. This strategy is a powerful tool for achieving regioselectivity in complex molecules.
One of the prominent applications of picolinate-directing groups is in C-H amination reactions. While direct studies on this compound are not extensively documented, the principles of picolinamide-directed C-H functionalization can be extrapolated. uantwerpen.be Picolinamides, which are structurally related to picolinate esters, are effective directing groups in transition-metal-catalyzed reactions. uantwerpen.be These reactions typically involve the formation of a metallacycle intermediate where the metal is coordinated to the pyridine nitrogen and the carbonyl oxygen of the picolinate group. This coordination brings the metal catalyst in close proximity to specific C-H bonds, enabling their selective activation and subsequent amination.
In the case of this compound, the presence of electron-withdrawing chloro and fluoro substituents at the 3- and 5-positions deactivates the pyridine ring towards electrophilic attack. However, in directed C-H functionalization, the regioselectivity is primarily controlled by the position of the directing group. Rh(III)-catalyzed C-H amination of N-pivaloyloxy benzamides with N-chloroamines has been shown to be effective, highlighting the utility of such directing group strategies. acs.org It is plausible that similar methodologies could be applied to substrates where this compound is used as a directing group, guiding amination to a specific site.
The table below summarizes the potential for picolinate-directed amination based on analogous reactions.
| Catalyst System | Amine Source | Potential Outcome | Reference |
| Rh(III) complexes | N-chloroamines | Site-selective amination directed by the picolinate group | acs.org |
| Ni(II) complexes | Various aminating agents | C-H amination with potential for cleavage of the directing group | uantwerpen.befigshare.com |
It is important to note that the efficiency and regioselectivity of such reactions would be influenced by the electronic nature of the substrate and the specific reaction conditions employed.
Metal-Catalyzed C-H Activation for Halogenation
The introduction of an additional halogen atom onto the pyridine ring of this compound can be achieved through metal-catalyzed C-H activation. The regioselectivity of this transformation is a key challenge due to the presence of multiple C-H bonds and the deactivating effect of the existing halogen substituents.
The halogenation of pyridines can be notoriously difficult, often requiring harsh conditions and resulting in mixtures of products. nih.gov However, modern synthetic methods have enabled more selective transformations. For instance, transition-metal-free regioselective halogenation of imidazo[1,2-a]pyridines has been achieved using sodium chlorite (B76162) or bromite (B1237846) as the halogen source. rsc.org While this system is for a different heterocyclic core, it demonstrates the potential for developing selective halogenation protocols.
For pyridines, directed metalation is a powerful strategy to control regioselectivity. znaturforsch.com The picolinate group in this compound could potentially direct metalation to the C4 or C6 position. Subsequent treatment with an electrophilic halogen source would then install the halogen at the activated position. The electronic properties of the 3-chloro and 5-fluoro substituents would influence the acidity of the remaining C-H protons, with the C4 and C6 positions being the most likely sites for deprotonation.
Furthermore, studies on the fluorination of 3,5-disubstituted pyridines have shown that the selectivity can be influenced by the nature of the substituents. acs.org In the case of this compound, the electron-withdrawing nature of both the chloro and fluoro groups would likely direct further halogenation to one of the remaining C-H positions, with the precise outcome depending on the catalyst and reaction conditions.
The following table outlines potential strategies for the metal-catalyzed halogenation of the pyridine ring in the title compound.
| Halogenation Strategy | Potential Catalyst | Halogen Source | Expected Regioselectivity |
| Directed Metalation | Lithium amides, organomagnesium reagents | N-halosuccinimides (NCS, NBS) | C4 or C6 position |
| Transition-Metal Catalysis | Pd(II), Rh(III), Cu(I) | Various electrophilic halogen sources | Dependent on the directing effect of the picolinate and electronic bias |
Investigation of Picolinate Esters as Leaving Groups in Organic Transformations
The picolinate ester moiety, specifically the picolinoxy group, can function as an effective leaving group in nucleophilic substitution reactions. This property is attributed to the electron-withdrawing nature of the pyridine ring, which stabilizes the resulting picolinate anion.
Research has demonstrated that the picolinoxy group is a powerful leaving group in allylic substitutions, particularly when activated by chelation to a metal. rsc.org In these reactions, the pyridine nitrogen can coordinate to a metal cation, further enhancing the leaving group ability of the picolinate. This chelation-assisted departure facilitates the nucleophilic attack.
For this compound, the presence of the electron-withdrawing chloro and fluoro substituents on the pyridine ring would be expected to further enhance the stability of the corresponding picolinate anion. This increased stability would, in turn, make the picolinoxy group an even better leaving group compared to an unsubstituted picolinoxy group.
This enhanced leaving group ability could be exploited in various organic transformations. For example, if the this compound were part of a larger molecule, a nucleophile could displace the picolinate group, allowing for the introduction of new functional groups. The general principle is that a good leaving group is the conjugate base of a strong acid, and the electron-withdrawing halogens increase the acidity of the corresponding picolinic acid. beilstein-journals.org
The table below summarizes the factors contributing to the leaving group ability of the 3-chloro-5-fluoropicolinoxy group.
| Feature | Effect on Leaving Group Ability | Rationale |
| Pyridine Ring | Enhances | Electron-withdrawing nature stabilizes the resulting anion. |
| Chloro and Fluoro Substituents | Further Enhances | Increased electron-withdrawing effect further stabilizes the anion. |
| Metal Chelation | Potentially Enhances | Coordination to the pyridine nitrogen can facilitate cleavage of the C-O bond. |
Structure Reactivity Relationship Studies of Halogenated Picolinate Esters
Influence of Halogen Position and Nature on Reactivity Profiles
The position and type of halogen atom on the picolinate (B1231196) ring are critical determinants of the molecule's reactivity, primarily through their electronic effects. Halogens exert a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr). quora.comnih.gov
In Ethyl 3-chloro-5-fluoropicolinate, both the chlorine and fluorine atoms contribute to this activation. The reactivity is a balance between two key factors:
Bond Strength: The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I). savemyexams.com Consequently, in reactions where the halogen acts as a leaving group, a C-Cl bond is more readily cleaved than a C-F bond. chemguide.co.uk
Inductive Effect: The inductive effect, which influences the electrophilicity of the carbon atoms in the ring, is strongest for fluorine, followed by chlorine. quora.com The powerful -I effect of the fluorine at the 5-position makes the ring more electron-deficient and thus more susceptible to nucleophilic attack at the carbon bearing the chlorine atom.
Nucleophilic attack on the pyridine (B92270) ring is most favored at positions where the negative charge of the intermediate (a Meisenheimer-type complex) can be stabilized by the ring nitrogen. uoanbar.edu.iq For a substituted picolinate like this compound, this makes positions 4 and 6 particularly activated for substitution if a suitable leaving group is present. The existing C-Cl bond at the 3-position is activated by the cumulative electron-withdrawing effects of the ring nitrogen, the ester group, and the fluorine atom.
| Halogen | Pauling Electronegativity | Inductive Effect | Carbon-Halogen Bond Enthalpy (kJ/mol) |
|---|---|---|---|
| Fluorine (F) | 3.98 | Strongly withdrawing (-I) | ~467 |
| Chlorine (Cl) | 3.16 | Strongly withdrawing (-I) | ~346 |
| Bromine (Br) | 2.96 | Withdrawing (-I) | ~290 |
Comparative Reactivity Studies with Structural Analogs (e.g., Methyl vs. Ethyl Esters, Different Halogen Substitution Patterns)
To understand the specific reactivity of this compound, it is useful to compare it with its structural analogs. These comparisons highlight the subtle but significant impacts of the ester group and the halogen substitution pattern.
Methyl vs. Ethyl Esters
The difference in reactivity between a methyl ester and an ethyl ester of the same halogenated picolinic acid is generally modest and depends on the specific reaction. In reactions such as alkaline hydrolysis (saponification), which proceeds via a nucleophilic acyl substitution mechanism, the rate-determining step is the nucleophilic attack on the ester's carbonyl carbon. masterorganicchemistry.comepa.gov
The primary differentiator is sterics. The ethyl group is slightly bulkier than the methyl group, which can result in minor steric hindrance to the approaching nucleophile. This may lead to a marginally slower reaction rate for the ethyl ester compared to the methyl ester under identical conditions. However, this steric influence is often secondary to the powerful electronic effects exerted by the halogen substituents on the pyridine ring, which are the main drivers of the ester's reactivity. nih.gov
Different Halogen Substitution Patterns
The identity and location of halogens on the pyridine ring create significant differences in reactivity profiles, particularly in nucleophilic substitution and cross-coupling reactions.
Reactivity of C-X Bond: When comparing this compound with a hypothetical Ethyl 3-bromo-5-fluoropicolinate , the primary difference is the nature of the leaving group at the 3-position. The C-Br bond is weaker and more polarizable than the C-Cl bond, making bromide a better leaving group. chemguide.co.uk Therefore, the bromo-analog would be expected to undergo nucleophilic substitution at the 3-position more readily.
Influence of Activating Halogen: Comparing this compound with Ethyl 3,5-dichloropicolinate illustrates the superior activating capability of fluorine. Fluorine's stronger inductive effect makes the pyridine ring more electrophilic than a second chlorine at the 5-position would. quora.com This enhanced activation in the fluoro-substituted compound can lead to faster rates in SNAr reactions.
Isomeric Effects: A comparison with the isomer Ethyl 5-chloro-3-fluoropicolinate demonstrates the importance of halogen position. In this isomer, the more labile C-Cl bond is at the 5-position, activated by the C3-fluoro substituent. The principles of activation remain the same, but the regioselectivity of potential substitution reactions would be altered, targeting the C5 position instead of the C3 position.
Applications in Advanced Organic Synthesis Research
Utilization as Key Building Blocks for the Construction of Complex Molecules
The strategic placement of halogen atoms and an ester functional group on the pyridine (B92270) core makes Ethyl 3-chloro-5-fluoropicolinate a significant building block for constructing elaborate molecular architectures. The distinct reactivity of each site allows for selective modifications, providing a pathway to a diverse range of substituted pyridine derivatives.
The primary reactive sites and their transformations include:
Nucleophilic Aromatic Substitution : The electron-deficient nature of the pyridine ring, enhanced by the presence of electron-withdrawing halogen and ester groups, facilitates the displacement of the chloro and fluoro substituents by various nucleophiles. Reactions with nucleophiles such as amines or thiols can be performed to introduce new functional groups.
Ester Group Manipulation : The ethyl ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-chloro-5-fluoropicolinic acid smolecule.combldpharm.com. This carboxylic acid group can then participate in a wide array of subsequent reactions, such as amide bond formation.
Oxidation and Reduction : The pyridine nitrogen can be oxidized to form N-oxides, while the halogen substituents can be removed through reduction reactions, further expanding the range of accessible derivatives smolecule.com.
These transformations highlight the compound's role as a multi-functional scaffold in synthetic chemistry.
| Reactive Site | Type of Reaction | Potential Reagents | Resulting Structure |
|---|---|---|---|
| Chloro and Fluoro Groups | Nucleophilic Substitution | Amines, Thiols, Sodium Azide, Potassium Thiolate | Substituted Picolinates |
| Ethyl Ester Group | Hydrolysis | Hydrochloric Acid, Sodium Hydroxide (B78521) | 5-chloro-3-fluoropicolinic acid |
| Pyridine Ring (Nitrogen) | Oxidation | Hydrogen Peroxide | N-oxides |
| Halogen Substituents | Reduction | Lithium Aluminum Hydride | Dehalogenated Picolinates |
Synthetic Pathways to Other Biologically Active Compounds (excluding specific biological activity details)
This compound is a key intermediate in multi-step synthetic routes to produce a variety of complex heterocyclic compounds. Its structural framework is incorporated into molecules designed for applications in agrochemical and pharmaceutical research.
One notable application is in the synthesis of novel substituted picolinic acids. For instance, research has demonstrated the synthesis of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds mdpi.com. The synthesis of these complex molecules often begins with the modification of a precursor like this compound. A general pathway might involve the hydrolysis of the ethyl ester to the carboxylic acid, followed by the strategic substitution of the halogen atoms and introduction of other complex fragments, such as a pyrazolyl group, at other positions on the pyridine ring mdpi.com.
These synthetic strategies showcase the compound's importance. By serving as a foundational piece, it enables the assembly of larger, more functionalized molecules. The reactions are chosen to build molecular complexity in a controlled and predictable manner, leading to the desired final structures.
| Starting Material Class | Key Transformation Step | Intermediate/Product Class |
|---|---|---|
| Halogenated Ethyl Picolinate (e.g., this compound) | Ester Hydrolysis | Halogenated Picolinic Acid |
| Halogenated Picolinic Acid | Nucleophilic substitution of a halogen | Substituted Picolinic Acid (e.g., with a pyrazolyl group) |
| Substituted Picolinic Acid | Further functionalization (e.g., amination) | Highly substituted, complex Picolinic Acid derivatives |
Advanced Characterization and Computational Chemistry Investigations
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
Spectroscopic methods form the cornerstone of molecular characterization, providing unambiguous proof of structure and purity. For Ethyl 3-chloro-5-fluoropicolinate, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic framework of the molecule.
¹H NMR spectroscopy identifies the number and environment of hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the ethyl group—a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons—resulting from coupling with each other. The two protons on the pyridine (B92270) ring will appear as complex multiplets in the aromatic region, with their chemical shifts and splitting patterns influenced by the adjacent chlorine and fluorine atoms.
¹³C NMR spectroscopy reveals the carbon skeleton. Each carbon atom in the molecule will produce a unique signal, including the carbonyl carbon of the ester, the two carbons of the ethyl group, and the five carbons of the pyridine ring. The positions of these signals are dictated by the electronic environment created by the halogen substituents.
¹⁹F NMR is particularly important for fluorinated compounds. nih.gov It would show a single resonance for the fluorine atom on the pyridine ring, with its chemical shift providing insight into the electronic nature of the ring. Coupling between the fluorine and nearby protons (³JHF and ⁴JHF) would be observable in both the ¹H and ¹⁹F spectra, further aiding in structural confirmation.
Mass Spectrometry (MS) determines the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the exact molecular formula (C₈H₇ClFNO₂).
The mass spectrum would display a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in two peaks separated by two mass units (M⁺ and M+2).
Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃), the entire ethyl ester group (-CO₂Et), or other small neutral molecules, providing further structural evidence.
Below are tables representing the expected spectroscopic data for this compound, based on analyses of similar structures. chemicalbook.comspectrabase.commdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Description |
|---|---|---|---|
| Pyridine H-4 | ~8.1-8.3 | ~140-142 (d) | Doublet of doublets, coupled to H-6 and F-5 |
| Pyridine H-6 | ~8.5-8.7 | ~148-150 (d) | Doublet, coupled to H-4 |
| Ethyl CH₂ | ~4.4-4.5 | ~62-63 | Quartet, coupled to CH₃ |
| Ethyl CH₃ | ~1.3-1.4 | ~14-15 | Triplet, coupled to CH₂ |
| Pyridine C-2 | - | ~145-147 | Quaternary carbon attached to ester |
| Pyridine C-3 | - | ~130-132 | Quaternary carbon attached to Cl |
| Pyridine C-5 | - | ~155-158 (d) | Quaternary carbon attached to F, shows C-F coupling |
| Ester C=O | - | ~163-165 | Carbonyl carbon |
Table 2: Predicted Mass Spectrometry Data
| m/z Value | Ion | Description |
|---|---|---|
| 203.01, 205.01 | [M]⁺, [M+2]⁺ | Molecular ion peak showing characteristic 3:1 ratio for one chlorine atom. |
| 158.02, 160.02 | [M - OCH₂CH₃]⁺ | Fragment corresponding to the loss of the ethoxy group. |
| 130.00, 132.00 | [M - CO₂CH₂CH₃]⁺ | Fragment corresponding to the loss of the ethyl carboxylate group. |
Computational Chemistry for Mechanistic Insights and Reactivity Predictions
Computational chemistry serves as a powerful complement to experimental work, offering deep insights into molecular properties and reaction mechanisms that are difficult to observe directly. youtube.com Studies on related fluorinated and chlorinated pyridines demonstrate the utility of these methods. nih.govnih.gov
Electronic structure calculations, primarily using Density Functional Theory (DFT), are employed to map the electron distribution and determine the stable conformations of a molecule. researchgate.net
Conformational Analysis: The primary flexible bond in this compound is the C2-C(O) bond connecting the ester group to the pyridine ring. Calculations would explore the rotational energy barrier around this bond to identify the lowest-energy (most stable) conformer, which is typically a planar or near-planar arrangement where the carbonyl group is oriented away from the ring nitrogen.
Electronic Properties: DFT calculations can determine key electronic descriptors. The molecular electrostatic potential (MEP) map would visualize electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the nitrogen atom and carbonyl oxygen would be electron-rich, while the pyridine ring protons and the carbon atom attached to chlorine would be relatively electron-poor.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and location of the HOMO indicate the molecule's ability to donate electrons, while the LUMO indicates its ability to accept electrons. In a nucleophilic aromatic substitution (SNAr) reaction, a key reaction type for halopyridines, nucleophiles attack regions where the LUMO is localized. nih.gov For this molecule, the LUMO is expected to be distributed across the pyridine ring, with significant coefficients on the carbons bearing the halogen atoms, marking them as potential sites for nucleophilic attack. The electronegative fluorine and chlorine atoms lower the energy of the LUMO, making the ring more susceptible to such reactions compared to unsubstituted pyridine. nih.gov
Table 3: Representative Calculated Properties for a Halopyridine System
| Property | Representative Value | Significance |
|---|---|---|
| HOMO Energy | -7.0 to -8.0 eV | Indicates ionization potential and electron-donating capability. |
| LUMO Energy | -1.5 to -2.5 eV | Indicates electron affinity; lower values suggest higher reactivity toward nucleophiles. |
| HOMO-LUMO Gap | ~5.0 eV | Relates to chemical stability and electronic transitions. |
| Dipole Moment | 2.0 - 3.0 D | Quantifies the overall polarity of the molecule. |
Note: Values are illustrative, based on DFT calculations (e.g., ωB97X-D/6-311+G(d,p) level of theory) for analogous molecules. nih.gov
Computational modeling can map the entire energy landscape of a chemical reaction, providing a step-by-step mechanism. youtube.com This involves identifying reactants, intermediates, transition states, and products.
Reaction Pathway Modeling: For a reaction like the SNAr of this compound with a nucleophile (e.g., an amine or an alkoxide), computational models can calculate the energy profile. This profile shows the change in free energy as the reaction progresses, revealing the activation energy barriers for each step. The reaction typically proceeds via a two-step mechanism involving the formation of a high-energy intermediate known as a Meisenheimer complex.
Transition State Analysis: The transition state (TS) is the highest point on the reaction energy profile and represents the bottleneck of the reaction. nih.gov Locating the precise geometry of the TS is critical for understanding reactivity. For an SNAr reaction, the TS geometry would show a partially formed bond between the nucleophile and the ring carbon, and a partially broken bond between that same carbon and the leaving group (chlorine or fluorine). Computational studies on the phosphonation of 3-fluoropyridine (B146971) have shown that the transition state structures feature very long forming C–P bonds, indicating an early transition state. acs.org By comparing the activation free energies (ΔG‡) for attack at different positions, chemists can predict which isomer will form fastest (kinetic product). Similarly, comparing the energies of the final products (ΔG) reveals the most stable isomer (thermodynamic product).
Table 4: Exemplary Calculated Energies for a Hypothetical SNAr Reaction
| Reaction Parameter | Attack at C-3 (Cl leaving) | Attack at C-5 (F leaving) | Interpretation |
|---|---|---|---|
| Activation Free Energy (ΔG‡) | ~20-25 kcal/mol | ~22-28 kcal/mol | Predicts the rate-determining step and kinetic selectivity. A lower barrier indicates a faster reaction. |
| Reaction Free Energy (ΔG) | -5 to -10 kcal/mol | -3 to -8 kcal/mol | Predicts the thermodynamic stability of the product. A more negative value indicates a more favorable product. |
| Key TS Bond Length (C-Nucleophile) | ~2.6 Å | ~2.7 Å | Indicates the geometry of the transition state on the reaction coordinate. |
Note: Values are illustrative and depend heavily on the specific nucleophile, solvent, and level of theory used.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
